Stereochemical Identity Confirmation by Optical Rotation
The (1R,3S,4S) configuration is mandatory for the compound to function as a proline mimic in bioactive molecules. The Boc‑protected derivative of this scaffold exhibits a specific optical rotation of [α]²²/D = –170 ± 10° (c = 1, CHCl₃) , confirming the absolute stereochemistry. In contrast, the (1S,3R,4R) enantiomer would show a positive rotation of similar magnitude, and the racemate would exhibit zero rotation. This optical rotation measurement provides a rapid, quantitative identity check that ensures the correct isomer is procured. Using the wrong stereoisomer would yield inactive or off‑target compounds; for example, the (1R,3S,4S) isomer is specifically required for the synthesis of ledipasvir, an HCV NS5A inhibitor with EC₅₀ values of 34 pM (genotype 1a) and 4 pM (genotype 1b) , whereas the enantiomer or diastereomers are not viable intermediates for this drug.
| Evidence Dimension | Optical rotation ([α]²²/D) as a stereochemical identity metric |
|---|---|
| Target Compound Data | [α]²²/D = –170 ± 10° (c = 1, CHCl₃) for the (1R,3S,4S) Boc‑protected acid |
| Comparator Or Baseline | (1S,3R,4R) enantiomer: [α]²²/D = +170 ± 10° (expected); racemate: 0° |
| Quantified Difference | Δ[α] ≈ 340° between enantiomers; racemate rotation = 0° |
| Conditions | Chloroform solution, c = 1, 22 °C; data reported for the N‑Boc carboxylic acid derivative, which retains the same carbon skeleton and stereochemistry as the ethyl ester hydrochloride |
Why This Matters
Procurement of the incorrect stereoisomer will produce inactive downstream products; optical rotation provides a low‑cost, quantitative QC parameter to confirm the correct (1R,3S,4S) isomer before synthetic use.
